Product packaging for 2-[4-(Benzylamino)phenyl]propanoic acid(Cat. No.:CAS No. 39718-88-2)

2-[4-(Benzylamino)phenyl]propanoic acid

Cat. No.: B14661523
CAS No.: 39718-88-2
M. Wt: 255.31 g/mol
InChI Key: ZCEHTVNVKMNTFS-UHFFFAOYSA-N
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Description

2-[4-(Benzylamino)phenyl]propanoic acid is a phenylacetic acid derivative of significant interest in medicinal chemistry research. According to patent US3957850A, this compound is described as part of a class of phenylacetic acid derivatives that exhibit useful anti-inflammatory and analgesic (pain-relieving) properties . The structural motif of the compound, which includes a propanoic acid chain linked to a phenyl ring substituted with a benzylamino group, is characteristic of non-steroidal anti-inflammatory drug (NSAID) analogs . Researchers investigate this compound and its analogs to explore structure-activity relationships, particularly in the development of dual-mechanism drugs that may target multiple etiologies of disease, such as cyclooxygenases (COXs) and matrix metalloproteinases (MMPs) . Its potential as a lead compound makes it a valuable chemical tool for in vitro studies in pharmacology and biochemistry, aiding in the understanding of inflammatory pathways and the discovery of new therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO2 B14661523 2-[4-(Benzylamino)phenyl]propanoic acid CAS No. 39718-88-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39718-88-2

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-[4-(benzylamino)phenyl]propanoic acid

InChI

InChI=1S/C16H17NO2/c1-12(16(18)19)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12,17H,11H2,1H3,(H,18,19)

InChI Key

ZCEHTVNVKMNTFS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Structural Elucidation and Physicochemical Characterization for Research Purposes

Spectroscopic Analyses of 2-[4-(Benzylamino)phenyl]propanoic Acid Derivatives

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can map out the connectivity of atoms and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons on the aromatic rings would resonate in the aromatic region (typically δ 6.5-8.0 ppm). The benzyl (B1604629) group would exhibit a singlet for the methylene (B1212753) (-CH2-) protons and signals for its own phenyl ring. The propanoic acid moiety would show a quartet for the methine (-CH) proton and a doublet for the methyl (-CH3) protons, due to spin-spin coupling. docbrown.infodocbrown.info

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (δ > 170 ppm). Carbons of the two aromatic rings would appear in the δ 110-150 ppm range. The aliphatic carbons of the propanoic acid chain and the benzylic methylene carbon would resonate at higher field (upfield). pearson.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH>10 (broad singlet)>170
Aromatic C-H6.5 - 7.5110 - 150
N-H~4.5-5.5 (broad)N/A
Benzyl -CH₂-~4.3 (singlet)~45
Propanoic -CH-~3.7 (quartet)~45
Propanoic -CH₃~1.5 (doublet)~18

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and structures. docbrown.infodocbrown.infopearson.comrsc.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

For this compound (molar mass: 269.32 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 269. A high-resolution mass spectrometer could confirm the elemental composition. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group, and for N-benzyl compounds, cleavage of the benzylic bond is characteristic. docbrown.infolibretexts.orgmiamioh.edu

Key fragmentation processes would likely include:

Loss of the carboxylic acid group: A peak at m/z = 224, corresponding to the [M-COOH]⁺ fragment.

Loss of a benzyl radical: Cleavage of the N-CH₂ bond could lead to a fragment.

Benzylic cleavage: Formation of the stable benzyl cation (tropylium ion) at m/z = 91 is a very common fragmentation for benzyl-containing compounds. nist.gov

McLafferty Rearrangement: If applicable, this rearrangement is characteristic of carbonyl compounds and could lead to specific neutral losses. youtube.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePredicted Fragment Identity
269[M]⁺ (Molecular Ion)
224[M - COOH]⁺
91[C₇H₇]⁺ (Benzyl/Tropylium Cation)

Note: These are predicted fragments based on common fragmentation rules for related structures. docbrown.infomiamioh.eduyoutube.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. The carboxylic acid functional group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong carbonyl (C=O) stretching band around 1700-1725 cm⁻¹. docbrown.inforesearchgate.net The secondary amine (N-H) would show a moderate stretching absorption in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. nist.govnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch2500 - 3300 (very broad)
Carboxylic Acid C=OStretch1700 - 1725 (strong)
Secondary Amine N-HStretch3300 - 3500 (moderate)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Aromatic C=CStretch1450 - 1600 (multiple bands)

Note: Wavenumber ranges are approximate and based on standard IR correlation tables. docbrown.infonist.gov

Determination of Chiral Purity and Enantiomeric Excess

Since this compound contains a chiral center at the second carbon of the propanoic acid chain, it can exist as two enantiomers (R and S forms). Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial in many research applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. chromatographyonline.com

Direct chiral HPLC methods involve the use of columns packed with a chiral material. For 2-arylpropionic acids, polysaccharide-based CSPs (e.g., cellulose (B213188) derivatives) and Pirkle-type columns have proven effective. chromatographyonline.comnih.govdntb.gov.ua The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Indirect methods are also employed, which involve derivatizing the racemic acid with a single enantiomer of a chiral reagent (e.g., (S)-α-methylbenzylamine) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, typically a reversed-phase C18 column. nih.gov The relative peak areas of the two diastereomers correspond to the ratio of the original enantiomers. Thin-layer chromatography (TLC) using a chiral selector has also been reported for the separation of related 2-arylpropionic acids. researchgate.net

X-Ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which the exact positions of atoms can be determined. nih.gov

A crystallographic analysis of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Molecular Conformation: The exact spatial orientation of the benzyl and phenylpropanoic acid moieties relative to each other.

Stereochemistry: Unambiguous assignment of the absolute configuration (R or S) at the chiral center if a single enantiomer is crystallized.

Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonds, that govern how the molecules pack in the crystal lattice. For carboxylic acids, it is common to observe hydrogen-bonded dimers where the carboxyl groups of two molecules interact. semanticscholar.orgnih.gov

While a specific crystal structure for this compound is not publicly available, data from related N-aryl amino acid derivatives show complex networks of hydrogen bonds and specific molecular conformations in the solid state. semanticscholar.orgbibliotekanauki.pl Such an analysis provides fundamental insights into the molecule's solid-state properties.

Structure Activity Relationship Sar Studies of 2 4 Benzylamino Phenyl Propanoic Acid and Its Analogues

Impact of Stereochemistry on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity and selectivity of phenylpropanoic acid analogues. mdpi.com The chiral center at the α-position of the propanoic acid moiety means that these compounds exist as (R) and (S)-enantiomers, which often exhibit different potencies. For many peroxisome proliferator-activated receptor gamma (PPARγ) agonists with a phenylpropanoic acid structure, the (S)-enantiomer is typically more potent. nih.gov

However, studies on α-benzylphenylpropanoic acid derivatives have revealed a "reversed stereochemistry-activity relationship," where the (R)-enantiomer is the more potent PPARγ agonist. nih.govnih.gov This reversal is influenced by the nature of the substituent at the α-position. For example, α-cyclohexylmethyl derivatives also show this reversed relationship, while α-phenethyl derivatives follow the normal pattern where the (S)-enantiomer is more active. nih.gov These findings suggest that the presence of a branched carbon atom at the β-position relative to the carboxyl group is a critical factor in determining this stereochemical preference. nih.gov The differential activity of stereoisomers underscores the importance of three-dimensional structure in ligand-receptor interactions, as only one enantiomer may fit optimally into a specific binding site. mdpi.com

Table 1: Impact of Stereochemistry on PPARγ Agonist Activity
Derivative ClassMore Potent EnantiomerStereochemistry-Activity RelationshipReference
α-Ethylphenylpropanoic acid(S)Normal nih.gov
α-Benzylphenylpropanoic acid(R)Reversed nih.govnih.gov
α-Cyclohexylmethylphenylpropanoic acid(R)Reversed nih.gov
α-Phenethylphenylpropanoic acid(S)Normal nih.gov

Modulation of the Benzylamino Substituent and Its Influence on Activity

Modifications to the benzylamino portion of the molecule significantly influence biological activity. In studies of pyrimido[4,5-c]quinoline derivatives, substituting the benzyl (B1604629) ring with either small electron-donating or electron-withdrawing groups did not dramatically alter activity against the protein kinase CSNK2A. mdpi.com This suggests that for this specific target, there is unlikely to be a strong π-stacking interaction between the benzyl ring and the binding pocket. mdpi.com

In a different series of compounds, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides, the introduction of an ortho-substitution on a related phenyl ring led to substantial activity against cancer cell lines. nih.gov Furthermore, constraining the conformation of the benzyl substituent through N-methylation or α-methyl substitution has been shown to reduce potency in some cases, indicating that flexibility and specific orientation of this group are important for optimal target engagement. mdpi.com

Table 2: Influence of Benzylamino Substituent Modification on CSNK2A Inhibition
ModificationEffect on PotencyReference
Small electron-donating/withdrawing groups on benzyl ringNo dramatic effect mdpi.com
N-methylation of benzylamine (B48309)No change mdpi.com
α-Methyl substitution on benzylamineReduction in potency mdpi.com

Structural Modifications of the Phenylpropanoic Acid Core

Alterations to the phenylpropanoic acid core are a key strategy for optimizing the activity of these analogues. This includes changing the substitution pattern on the phenyl ring and modifying the propanoic acid side chain. For example, synthesizing structural isomers by varying the relative positions of fragments on the phenyl ring can lead to compounds with a pronounced hypoglycemic effect. mdpi.com

The propanoic acid group itself is another site for modification. Converting the carboxylic acid of ketoprofen, a 2-(3-benzoylphenyl)propanoic acid, into a hydroxamic acid or a ketoxime resulted in derivatives with anti-inflammatory and antitumor activities. nih.gov The hydroxamic acid analogue proved to be more potent than ketoprofen in a rat paw edema model and also showed greater antitumor activity than the ketoxime derivative. nih.gov These results demonstrate that the acidic head of the pharmacophore can be replaced with other functional groups to modulate the biological activity profile.

Strategic Modifications of Connecting Linkers and Terminal Moieties

The linker connecting the central phenyl ring with the lipophilic tail is a critical element that can be modified to improve activity. In one study, the commonly used ether linker in a series of phenylpropanoic acid derivatives was replaced with acetylene, ethylene, propyl, or nitrogen-derived linkers. nih.gov These modifications were evaluated for their effect on PPARα and PPARγ activation. The propylene and propyl derivatives demonstrated robust plasma glucose-lowering activity in an in vivo model of type 2 diabetes. nih.gov X-ray crystallography of one of the propyl derivatives complexed with the PPARγ ligand-binding domain confirmed its binding mode and provided a structural basis for its activity. nih.gov

Table 3: Effect of Linker Modification on In Vivo Activity
Linker TypeObserved In Vivo ActivityReference
Ether (common)Baseline nih.gov
AcetyleneEvaluated nih.gov
EthyleneEvaluated nih.gov
PropyleneRobust plasma glucose lowering nih.gov
PropylRobust plasma glucose lowering nih.gov

Fragment-Based Approaches in SAR Derivations

Fragment-based drug design (FBDD) is a powerful strategy for deriving structure-activity relationships. nih.gov This approach begins by screening small, low-molecular-weight compounds (fragments) to identify those that bind to the target protein, even with low affinity. nih.govrsc.org Once a binding fragment is identified, its structure in complex with the target is determined, often by X-ray crystallography. This structural information then guides the optimization process, where the fragment is "grown" by adding functional groups or "linked" with other fragments to create a more potent lead compound. nih.gov

In the context of 2-[4-(benzylamino)phenyl]propanoic acid analogues, FBDD can be used to explore the chemical space around the core scaffold. For example, fragments corresponding to the substituted benzyl group, the phenylpropanoic acid head, or various linkers could be screened independently. The binding modes of successful hits would provide crucial information about the key interaction points within the target's binding site. This information allows for the rational design of novel analogues by combining the most promising fragments, leading to compounds with improved affinity, selectivity, and drug-like properties. researchgate.net This method has been successfully applied to identify lead pharmacophores for various targets, demonstrating its utility in generating novel and potent molecules. rsc.orgrsc.org

Molecular Mechanism of Action and Biological Target Interactions

Identification and Validation of Specific Molecular Targets

There is currently no available scientific literature that identifies or validates specific molecular targets for 2-[4-(benzylamino)phenyl]propanoic acid.

Elucidation of Ligand-Receptor/Enzyme Binding Modes

Information regarding the binding modes of this compound to any specific receptor or enzyme is not available in the current body of scientific research.

Quantitative Binding Affinity Determination (e.g., Dissociation Constants)

Quantitative data, such as dissociation constants (Kd), inhibition constants (Ki), or IC50 values, describing the binding affinity of this compound to any biological target have not been reported.

Investigation of Allosteric Modulation Mechanisms

There are no studies available that investigate the potential for this compound to act as an allosteric modulator of any receptor or enzyme.

Pathway Analysis and Cellular Signaling Cascade Modulation

The impact of this compound on cellular signaling cascades and broader biological pathways has not been documented in published research.

Impact on Gene Transcription and Protein Expression

There is no available data on the effects of this compound on gene transcription or the expression levels of specific proteins.

In Vitro Biological Evaluation of 2 4 Benzylamino Phenyl Propanoic Acid Derivatives

Enzyme Inhibition and Activation Profiling

The biological activity of 2-[4-(benzylamino)phenyl]propanoic acid derivatives has been investigated against a range of enzymatic targets. These in vitro studies are crucial in elucidating the mechanism of action and potential pharmacological profile of these compounds.

Assays for Monoamine Oxidase B (MAO-B)

Derivatives of benzylamine (B48309) have been investigated for their inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of neurotransmitters and associated with neurodegenerative diseases. While direct data for this compound is limited, studies on structurally related benzylamine-sulfonamide derivatives have demonstrated potent and selective MAO-B inhibition. nih.govresearchgate.netnih.gov

In one such study, novel benzylamine-sulfonamide derivatives were synthesized and evaluated for their MAO inhibitory potential. Two compounds, 4i and 4t , emerged as particularly potent inhibitors of human MAO-B (hMAO-B), with IC50 values of 0.041 ± 0.001 µM and 0.065 ± 0.002 µM, respectively. nih.gov Kinetic studies revealed that these compounds act as non-competitive inhibitors. nih.gov Another study on 4-(benzyloxy)phenyl and biphenyl-4-yl derivatives also identified a potent MAO-B inhibitor with an IC50 value of 0.009 µM. nih.gov These findings suggest that the benzylamine scaffold is a promising pharmacophore for the development of MAO-B inhibitors.

Table 1: MAO-B Inhibitory Activity of Benzylamine-Sulfonamide Derivatives

Compound IC50 (µM) for hMAO-B Inhibition Type
4i 0.041 ± 0.001 Non-competitive

| 4t | 0.065 ± 0.002 | Non-competitive |

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism/Antagonism Assays

A study focused on the discovery of subtype-selective human PPARα activators prepared a series of substituted phenylpropanoic acid derivatives. The structure-activity relationship studies indicated that the nature and stereochemistry of the substituent at the α-position of the propanoic acid, among other factors, are key determinants of the potency and selectivity of PPAR subtype transactivation. This research led to the identification of potent and human PPARα selective optically active α-alkylphenylpropanoic acid derivatives. nih.gov

Furthermore, the natural compound Palmitoylethanolamide (PEA), an endogenous fatty acid amide, selectively activates PPAR-α in vitro with an EC50 value of 3.1±0.4 μM. selleckchem.com The synthetic PPARα activator, WY-14643 (Pirinixic Acid), exhibits an EC50 of 1.5 μM. selleckchem.com

Table 2: In Vitro Activity of Selected PPARα Agonists

Compound Target EC50 (µM)
Palmitoylethanolamide (PEA) PPARα 3.1 ± 0.4

Immunoproteasome Subunit Inhibition Studies

No research findings directly evaluating the inhibitory activity of this compound derivatives on immunoproteasome subunits were identified in the reviewed literature. Further investigation is required to determine if this class of compounds interacts with these therapeutic targets.

Studies on Cyclooxygenase (COX) Isoenzymes

The inhibitory activity of propanoic acid derivatives against cyclooxygenase (COX) isoenzymes, COX-1 and COX-2, is a well-established area of research for nonsteroidal anti-inflammatory drugs (NSAIDs). While specific data for this compound is not available, studies on structurally similar compounds provide valuable insights.

A study on 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, designed as selective COX-2 inhibitors, identified compounds with potent activity. For instance, compound VIIa (2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide) demonstrated selective COX-2 inhibition with an IC50 value of 0.29 µM and a selectivity index of 67.24, which was more selective than the reference drug celecoxib (B62257) (IC50 = 0.42 µM, SI = 33.8). nih.gov The study also found that these compounds exhibited less potent inhibition of COX-1, with IC50 values ranging from 15.7 to 26.6 µM. nih.gov

Another study converted existing NSAIDs into potent and highly selective COX-2 inhibitors. For example, certain amide derivatives of indomethacin (B1671933) and meclofenamic acid showed IC50 values for COX-2 in the range of 0.009 to 0.2 µM. nih.gov

Table 3: In Vitro COX Inhibitory Activity of Structurally Related Compounds

Compound Class/Name COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
2-Benzamido-N-(4-substituted phenyl)thiophene-3-carboxamides 15.7 - 26.6 0.29 - 3.3 -
Compound VIIa - 0.29 67.24
Celecoxib (Reference) - 0.42 33.8
Indomethacin Amide Derivative (7) - 0.009 -

Leukotriene A4 Hydrolase (LTA4H) Inhibition

Propanoic acid derivatives have been identified as potent inhibitors of Leukotriene A4 Hydrolase (LTA4H), an enzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4.

A notable example is the compound SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), which is a potent competitive inhibitor of recombinant human LTA4H. nih.gov In vitro studies demonstrated that SC-57461A inhibits LTA4H with an IC50 of 2.5 nM when LTA4 is the substrate, and a Ki of 23 nM. nih.gov When a peptide substrate was used, the IC50 was 27 nM. nih.gov In human whole blood, SC-57461A inhibited calcium ionophore-induced LTB4 production with an IC50 of 49 nM, indicating good cell penetration. nih.govresearchgate.net Importantly, this compound did not affect the cyclooxygenase metabolite thromboxane (B8750289) B2, highlighting its selectivity. nih.gov

Table 4: In Vitro LTA4H Inhibitory Activity of SC-57461A

Assay Condition Parameter Value (nM)
Recombinant human LTA4H (LTA4 substrate) IC50 2.5
Recombinant human LTA4H (LTA4 substrate) Ki 23
Recombinant human LTA4H (peptide substrate) IC50 27

Free Fatty Acid Receptor-1 (FFAR1) Activation Assays

Phenylpropanoic acid derivatives are a well-explored class of agonists for the Free Fatty Acid Receptor-1 (FFAR1), also known as GPR40, a promising target for the treatment of type 2 diabetes.

Research on bornyl-containing derivatives of benzyloxyphenylpropanoic acid has identified compounds that act as full FFAR1 agonists. nih.govmdpi.com For instance, the compound QS-619 was found to activate FFAR1 in a manner similar to the reference agonist GW9508. nih.gov While specific EC50 values for these bornyl derivatives were not provided in the reviewed text, it was noted that they stimulate insulin (B600854) secretion, a hallmark of FFAR1 activation. nih.govmdpi.com

Other studies on phenylpropanoic acid derivatives have reported EC50 values in the nanomolar to low micromolar range for FFAR1 activation. The optimization of the phenylpropanoic acid scaffold has led to the discovery of potent agonists with improved pharmacokinetic properties. nih.gov For example, virtual screening has identified novel FFAR1 agonists with EC50 values in the low micromolar range. nih.gov

Table 5: Activity of Phenylpropanoic Acid Derivatives as FFAR1 Agonists

Compound Class Activity EC50/IC50
Bornyl-containing benzyloxyphenylpropanoic acids Full Agonist Data not available
Phenylpropanoic acid derivatives (general) Agonist Nanomolar to low micromolar range
Virtual screening hit (Compound 3) Full Agonist 1.8 µM

Other Relevant Enzyme/Receptor Systems (e.g., DPP-IV, LIMK, 5α-Reductase)

The interaction of this compound derivatives with a range of enzymes and receptors is critical to understanding their broader pharmacological profile. While direct studies on this specific scaffold with Dipeptidyl Peptidase-IV (DPP-IV), LIM Kinase (LIMK), and 5α-Reductase are limited in available literature, research on structurally related compounds provides valuable context.

5α-Reductase: This enzyme is a key target in conditions like benign prostatic hyperplasia and androgenic alopecia. Research into nonsteroidal inhibitors has explored various chemical scaffolds. Notably, studies on substituted phenylacetic acid derivatives, which share the core acidic aryl moiety with phenylpropanoic acids, have identified potent inhibitors of the human type 2 5α-reductase isozyme. For instance, a phenylacetic acid derivative with a brominated phenoxy moiety demonstrated an IC50 value of 5 nM, equipotent to the clinical inhibitor finasteride (B1672673) nih.gov. This highlights the potential of the acidic aryl scaffold to interact effectively with this enzyme, suggesting that derivatives of this compound could warrant investigation as 5α-reductase inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV): As a key regulator of incretin (B1656795) hormones, DPP-IV is a major target for type 2 diabetes therapy. The development of DPP-IV inhibitors has encompassed a wide array of heterocyclic and linear scaffolds. While specific data on this compound is not available, the field has seen the development of inhibitors from various chemical classes, including N4-sulfonamido-succinamic and acrylic acid derivatives aatbio.com. The inhibitory activity is often contingent on specific interactions within the enzyme's active site, particularly the S1 and S2 pockets.

LIM Kinase (LIMK): LIM kinases (LIMK1 and LIMK2) are crucial regulators of actin cytoskeleton dynamics and are considered therapeutic targets for diseases like cancer and glaucoma. Inhibitors of LIMK often feature pyrrolopyrimidine and related heterocyclic structures designed to fit into the ATP-binding pocket of the kinase nih.gov. For example, the dual LIMK/ROCK inhibitor LX7101 and the highly brain-penetrant compound FRAX486 have been developed as tool compounds to probe LIMK function researchgate.net. The evaluation of phenylpropanoic acid derivatives against this kinase family has not been extensively reported.

Cell-Based Functional Assays

Cell-based assays are fundamental for determining the functional consequences of molecular interactions in a biological context. These assays bridge the gap between biochemical activity and cellular response.

The potential of novel compounds to inhibit cancer cell growth is a primary focus of oncological research. While direct data for the this compound scaffold is scarce, studies on structurally related 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives offer significant insights. These compounds, which feature a similar phenylamino (B1219803) propanoic acid core, have been evaluated for their antiproliferative effects against the A549 human lung adenocarcinoma cell line nih.gov.

The structure-activity relationship (SAR) analyses revealed that modifications, such as the inclusion of a hydroxyimino (-C=NOH) group, dramatically enhanced cytotoxic activity. Two notable derivatives, designated as compounds 21 and 22 , exhibited potent antiproliferative effects, with IC50 values significantly lower than the standard chemotherapeutic agent, cisplatin (B142131) nih.gov. These findings underscore the potential of the phenylamino propanoic acid scaffold as a basis for developing novel anticancer agents nih.gov.

Table 1: Antiproliferative Activity of Phenylamino Propanoic Acid Derivatives against A549 Cancer Cells nih.gov
CompoundModificationsIC50 (µM)
Compound 21Carboxylic acid with hydroxyimino group5.42
Compound 22Carboxylic acid with hydroxyimino group (Cl-substituted phenyl)2.47
Cisplatin (Reference)Standard chemotherapeutic agent>100

Phenylpropanoic acid derivatives have been widely investigated for their role in modulating cellular metabolism, particularly in the context of type 2 diabetes. These compounds often target receptors that play key roles in glucose homeostasis, such as the free fatty acid receptor 1 (FFA1/GPR40) and peroxisome proliferator-activated receptors (PPARs) nih.gov. Activation of these receptors can influence downstream events like glucose-stimulated insulin secretion and cellular glucose uptake.

Specific assays, such as those using the fluorescent glucose analog 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-d-glucose), are employed to directly measure glucose uptake in insulin-responsive cell lines like 3T3-L1 adipocytes. While many phenylpropanoic acid derivatives are designed to enhance insulin secretion rather than directly cause glucose uptake, their downstream effects can lead to improved glucose tolerance. For example, studies on seco-iridoids derivatized with phenolic acids have shown the ability of these conjugates to enhance glucose uptake in 3T3-L1 cells. Although direct data on lactate (B86563) efflux for this compound derivatives is not prevalent, the modulation of cellular metabolism through receptor agonism remains a key area of investigation for this class of compounds.

Receptor reporter gene assays are a powerful tool for quantifying the functional activity of compounds at specific receptor targets. These assays typically use a host cell line engineered to express the receptor of interest and a reporter gene (e.g., luciferase) linked to a response element that the receptor activates.

This methodology has been instrumental in the study of phenylpropanoic acid derivatives as receptor modulators. For instance, in the development of selective human PPARα activators, substituted phenylpropanoic acids were evaluated using a CHO cell-based reporter assay. In this system, cells were transfected with plasmids encoding the PPAR ligand-binding domain fused to the GAL4 DNA-binding domain, alongside a luciferase reporter gene. The resulting luminescence directly correlated with the compound's ability to activate the receptor. Similarly, luciferase reporter assays have been used to measure the activation of free fatty acid receptors (FFARs) by novel agonists, where receptor stimulation leads to signaling cascades that activate transcription factors like NFAT (nuclear factor of activated T-cells), driving luciferase expression. These assays are crucial for determining the potency (EC50) and selectivity of new derivatives.

Assessing the impact of chemical compounds on cellular viability is a critical step in preclinical evaluation, identifying potential cytotoxicity and determining therapeutic windows. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are commonly used to quantify the metabolic activity of cells, which serves as a proxy for cell viability.

In the context of anticancer research, these assays are synonymous with measuring growth inhibition. As detailed in section 6.2.1, derivatives of phenylamino propanoic acid have demonstrated significant, structure-dependent effects on the viability of A549 lung cancer cells nih.gov. The IC50 values obtained from these dose-response studies represent the concentration at which a 50% reduction in cell viability is observed. The data shows that specific derivatives can inhibit cancer cell viability at low micromolar concentrations, indicating potent cytotoxic activity against these malignant cells nih.gov. Conversely, in other therapeutic areas, such as metabolic disease, phenylpropanoic acid derivatives are often optimized to minimize cytotoxicity to ensure a favorable safety profile.

Biophysical Interaction Studies

Biophysical techniques provide quantitative data on the direct interaction between a compound and its biological target, elucidating the thermodynamics and stoichiometry of binding. Key methods include Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This technique allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) from a single experiment. It is considered the gold standard for characterizing biomolecular interactions in solution without the need for labeling or immobilization.

Surface Plasmon Resonance (SPR): SPR is another powerful, label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where one binding partner is immobilized. SPR provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the binding affinity (KD) can be calculated.

While these techniques are invaluable for mechanism-of-action studies, specific biophysical data for the interaction of this compound derivatives with their targets (such as DPP-IV, LIMK, 5α-reductase, or nuclear receptors) are not extensively documented in the available literature. Such studies would be a critical next step in validating molecular targets and understanding the precise molecular interactions that drive the biological activity of this compound class.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that enables the real-time monitoring of biomolecular interactions. The principle of SPR is based on the detection of changes in the refractive index at the surface of a sensor chip upon the binding of an analyte to an immobilized ligand. This allows for the precise determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity.

In the context of this compound derivatives, SPR would typically be employed by immobilizing the target protein on the sensor chip. A solution containing the derivative would then be flowed over the surface. The binding of the derivative to the immobilized protein causes an increase in mass at the sensor surface, leading to a change in the refractive index that is detected and recorded in a sensorgram.

Key Parameters Determined by SPR:

ParameterDescription
Association Rate (kₐ) The rate at which the derivative binds to the target protein.
Dissociation Rate (kₑ) The rate at which the derivative-protein complex dissociates.
Equilibrium Dissociation Constant (Kₑ) The ratio of kₑ to kₐ, indicating the affinity of the interaction. A lower Kₑ value signifies a higher binding affinity.

While specific SPR data for this compound derivatives is not publicly available, the application of this technique would provide critical data for structure-activity relationship (SAR) studies. By comparing the kinetic parameters of a series of derivatives, researchers can identify chemical modifications that enhance binding affinity and specificity for the target protein.

Fluorescence-Based Interaction Technologies (e.g., FCCS)

Fluorescence-based techniques offer a complementary approach to SPR for studying molecular interactions, often with the advantage of being applicable in more complex biological media. Fluorescence Correlation and Cross-Correlation Spectroscopy (FCCS) is a particularly powerful method that measures the coincident fluorescence fluctuations of two differently labeled molecules as they diffuse through a small, defined observation volume.

To study the interaction of a this compound derivative with its target protein using FCCS, the protein would be labeled with one fluorophore (e.g., a green fluorescent protein fusion) and the derivative with a spectrally distinct fluorophore (e.g., a red-emitting dye). When the two molecules bind, they will diffuse together through the observation volume, and their fluorescence signals will be correlated. The amplitude of the cross-correlation function is directly proportional to the concentration of the bound complex.

Information Gained from FCCS:

Binding Stoichiometry: The ratio of the interacting molecules in the complex.

Binding Affinity (Kₑ): Can be determined by titrating one binding partner against a fixed concentration of the other.

In-situ Analysis: FCCS can be performed in complex environments, such as cell lysates or even within living cells, providing insights into interactions under more physiologically relevant conditions.

As with SPR, specific FCCS data for this compound derivatives are not currently available in the public domain. However, the application of this technology would be highly valuable for validating binding in a solution-based format and for transitioning from in vitro assays to cellular systems.

Computational and Theoretical Approaches in 2 4 Benzylamino Phenyl Propanoic Acid Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of 2-arylpropanoic acid, QSAR studies are instrumental in predicting their therapeutic potential and in the design of new, more potent analogues.

Research in this area for compounds structurally similar to 2-[4-(benzylamino)phenyl]propanoic acid has focused on identifying key molecular descriptors that influence their biological activity. A study on meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, for instance, successfully developed a QSAR model with high predictive power. researchgate.net The statistical significance of such models is often expressed through parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). For the aforementioned study, the model yielded an r² of 0.9393 and a q² of 0.8718, indicating a robust and predictive model. researchgate.net These models typically reveal that specific electronic, steric, and hydrophobic properties are crucial for the compound's activity. While specific QSAR models exclusively for this compound are not detailed in publicly available literature, the established methodologies for related structures provide a clear framework for future investigations.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Prediction of Binding Poses and Orientations

For derivatives of 2-arylpropanoic acid, molecular docking studies have been crucial in elucidating their binding modes within the active sites of various enzymes and receptors. For example, docking studies of 2-(3-benzoylphenyl)propanoic acid derivatives into cyclooxygenase (COX) enzymes have revealed specific binding poses that explain their anti-inflammatory activity. nih.govnih.govresearchgate.net These studies show how the propanoic acid moiety and the aromatic rings orient themselves within the binding pocket to maximize favorable interactions. Similar approaches applied to this compound would predict its binding orientation within potential targets like PPARs, helping to visualize the ligand-receptor complex at an atomic level.

Analysis of Intermolecular Interactions and Binding Energies

Beyond predicting the binding pose, molecular docking allows for a detailed analysis of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in the docking of 2-(3-benzoylphenyl)propanoic acid derivatives with COX enzymes, specific hydrogen bonds between the carboxylic acid group of the ligand and key amino acid residues in the active site were identified as critical for binding. nih.gov The benzylamino group of this compound could potentially form additional hydrogen bonds or pi-stacking interactions, contributing to its binding affinity. Docking programs also calculate a binding energy score, which estimates the strength of the interaction. Lower binding energies typically indicate a more stable complex.

Table 1: Illustrative Intermolecular Interactions and Binding Energies for Propanoic Acid Derivatives

Compound ClassTarget ProteinKey Interacting ResiduesInteraction TypePredicted Binding Energy (kcal/mol)
2-(3-benzoylphenyl)propanoic acid derivativesCOX-1/COX-2Arg120, Tyr355Hydrogen Bond, Hydrophobic-8.5 to -9.5
Phenylpropanoic acid analoguesPPARγSer289, His323, His449Hydrogen Bond, Pi-Stacking-7.0 to -9.0

Note: This table is illustrative and based on data for structurally related compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify new compounds with potential activity.

For ligands targeting receptors like PPARγ, pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.govresearchgate.net A well-defined pharmacophore model for agonists of PPARs can distinguish between full and partial agonists, aiding in the search for compounds with a desired therapeutic profile. nih.gov By aligning this compound with a validated pharmacophore model for a specific target, it is possible to assess its potential for activity and guide further chemical modifications to enhance its fit and, consequently, its biological effect.

Molecular Dynamics Simulations for Conformational Ensembles and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to study the conformational flexibility of this compound, both in solution and when bound to a target.

These simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the binding pose predicted by docking, and the role of solvent molecules in the interaction. For dual agonists of PPARα/γ, MD simulations have been used to analyze the stability of the ligand-protein complex over time, providing insights into the durability of the binding. benthamdirect.com Such studies are crucial for understanding the thermodynamic and kinetic aspects of ligand binding, which are important determinants of a drug's efficacy.

De Novo Molecular Design and Fragment-Based Lead Generation

De novo molecular design and fragment-based lead generation are computational strategies for designing new molecules with desired properties. De novo design algorithms build molecules from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. Fragment-based approaches identify small chemical fragments that bind to the target and then grow or link them to create a more potent lead compound.

While specific applications of these techniques to this compound are not widely reported, the general principles are highly relevant. The benzylamino, phenyl, and propanoic acid moieties of the compound could be considered as fragments that can be modified or combined in new ways to generate novel chemical entities with improved activity or selectivity for a particular biological target. These advanced computational methods hold significant promise for the future development of drugs based on the 2-arylpropanoic acid scaffold.

Pre Clinical Mechanistic Studies of 2 4 Benzylamino Phenyl Propanoic Acid Analogues in Animal Models

Investigation of Disease Pathophysiology Modulation

Extensive literature searches did not yield specific preclinical mechanistic studies for the compound 2-[4-(benzylamino)phenyl]propanoic acid . Therefore, this article will discuss the mechanistic insights gained from preclinical studies of structurally related phenylpropanoic acid analogues in relevant animal models. This information provides a contextual framework for the potential biological activities of this class of compounds.

Evaluation in Cancer Xenograft Models for Mechanistic Insights

While no studies were identified for This compound in cancer xenograft models, research on other propanoic acid derivatives provides insights into potential anti-cancer mechanisms. For instance, a novel iminoquinone anticancer agent, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), a compound with some structural similarities, has demonstrated potent activity against breast and ovarian cancer xenograft tumors. mdpi.com Mechanistic studies on FBA-TPQ revealed that its anti-cancer effects are due to the inhibition of oncogenes, activation of the DNA damage response, and modulation of the PI3K-Akt pathway. mdpi.com

Another area of investigation for compounds with a propanoic acid moiety is the inhibition of angiogenesis, a critical process in tumor growth and metastasis. A novel VEGFR2 inhibitor, YLL545, was shown to be effective in reducing angiogenesis in both in vitro and in vivo models, including a xenograft model of triple-negative breast cancer. oaepublish.com The anti-angiogenic effect of such compounds is a key mechanism for their anti-tumor activity. oaepublish.com

The following table summarizes the findings for these illustrative analogues:

Compound/AnalogueCancer ModelKey Mechanistic Findings
FBA-TPQBreast and Ovarian Cancer XenograftsInhibition of oncogenes, activation of DNA damage response, modulation of PI3K-Akt pathway. mdpi.com
YLL545Triple-Negative Breast Cancer XenograftInhibition of VEGFR2, leading to reduced angiogenesis. oaepublish.com

This table presents data for analogues of this compound to provide context on potential mechanisms of action for this class of compounds.

Metabolic Regulation Studies in Hyperlipidemic Models

Specific studies on the metabolic regulation of This compound in hyperlipidemic models were not found. However, the broader class of phenylpropanoic acid derivatives has been extensively studied for its role in metabolic diseases, primarily through the activation of G protein-coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor gamma (PPARγ). nih.govnih.govresearchgate.net

Phenylpropanoic acid derivatives have been designed as potent GPR40 agonists. nih.gov GPR40 is involved in glucose-stimulated insulin (B600854) secretion, making it an attractive target for type 2 diabetes. researchgate.net In animal models of impaired glucose tolerance, potent GPR40 agonists from this class have demonstrated a robust plasma glucose-lowering effect and insulinotropic action. nih.gov

Furthermore, α-benzylphenylpropanoic acid derivatives have been identified as PPARγ agonists. nih.gov PPARγ is a key regulator of glucose and lipid homeostasis. Activation of PPARγ can improve insulin sensitivity and regulate lipid metabolism, which is often dysregulated in hyperlipidemic conditions. nih.gov

The table below outlines the mechanistic actions of related phenylpropanoic acid analogues in metabolic models:

Analogue ClassTargetAnimal ModelMechanistic Action
Phenylpropanoic acid derivativesGPR40Rats with impaired glucose tolerancePotent agonism leading to plasma glucose-lowering and insulinotropic effects. nih.gov
α-Benzylphenylpropanoic acid derivativesPPARγNot specifiedAgonism leading to regulation of glucose and lipid homeostasis. nih.gov

This table illustrates the mechanisms of action for analogues of this compound in the context of metabolic regulation.

Mechanistic Exploration in Neurological Disease Models (e.g., Seizure, Fragile X Syndrome)

There is no available research on the mechanistic effects of This compound in animal models of seizure or Fragile X syndrome. However, studies on structurally related compounds provide some potential avenues for exploration.

A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a new class of GPR34 antagonists. nih.gov GPR34 is a G protein-coupled receptor implicated in the progression of several diseases, and its antagonists have shown efficacy in a mouse model of neuropathic pain. nih.gov The mechanism involves the dose-dependent inhibition of Lysophosphatidylserine-induced ERK1/2 phosphorylation. nih.gov While not directly a seizure or Fragile X model, this highlights the potential for phenylpropanoic acid derivatives to modulate neurological pathways.

In the context of epilepsy, valproic acid, a branched short-chain fatty acid, is a widely used antiepileptic drug. nih.gov While structurally simpler, its analogues, such as 4-methyloctanoic acid, have been studied in animal models of epilepsy and have shown potent antiepileptic and neuroprotective effects. The proposed mechanism for some of valproic acid's neuroprotective effects involves the inhibition of the cAMP/protein kinase A (PKA) pathway.

The following table summarizes the findings for these analogues in neurological models:

Analogue Class/CompoundNeurological ModelTarget/PathwayMechanistic Action
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivativesMouse model of neuropathic painGPR34Antagonism, inhibition of ERK1/2 phosphorylation. nih.gov
4-methyloctanoic acid (Valproic acid analogue)In vitro and in vivo epilepsy modelscAMP/PKA pathwayInhibition of the pathway, contributing to neuroprotection.

This table provides insights into the potential neurological mechanisms of compounds structurally related to this compound.

Systemic Biological Responses and Target Engagement Verification in Vivo

No information is available regarding the systemic biological responses or in vivo target engagement of This compound . For related phenylpropanoic acid analogues, in vivo studies have confirmed target engagement leading to specific biological responses. For example, potent GPR40 agonists of this class have demonstrated a clear glucose-lowering effect in oral glucose tolerance tests in rats, confirming target engagement and a systemic metabolic response. nih.gov Similarly, GPR34 antagonists have shown efficacy in a mouse model of neuropathic pain, indicating that the compound reached its target in the nervous system and elicited a biological response. nih.gov

Molecular and Cellular Effects in Tissues from Animal Models

There are no studies detailing the molecular and cellular effects of This compound in tissues from animal models. For structurally related compounds, mechanistic studies have elucidated effects at the molecular level. For instance, the GPR34 antagonist, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, was shown to dose-dependently inhibit Lysophosphatidylserine-induced ERK1/2 phosphorylation in CHO cells expressing GPR34, providing a clear molecular mechanism of action. nih.gov In cancer models, analogues have been shown to induce apoptosis and arrest the cell cycle in vitro, with in vivo studies in xenograft tumors confirming these effects through the inhibition of oncogenes and activation of DNA damage response pathways. mdpi.com

Future Perspectives in 2 4 Benzylamino Phenyl Propanoic Acid Research

Uncharted Biological Activities and Therapeutic Applications

While the anti-inflammatory properties of propanoic acid derivatives are well-documented, the future lies in exploring activities beyond COX inhibition. Research is pivoting towards multifunctional agents that can address complex diseases.

Dual-Mechanism Drugs: There is growing interest in designing derivatives that possess multiple pharmacological activities. For instance, modifications of the propanoic acid structure have yielded compounds with both COX inhibitory and antibacterial properties. nih.gov Other studies have successfully synthesized derivatives from ketoprofen, a related compound, that act as dual inhibitors of COX and matrix metalloproteinases (MMPs), showing potential in cancer treatment. nih.gov The 2-[4-(benzylamino)phenyl]propanoic acid structure could be similarly modified to target multiple pathways in diseases like cancer or inflammatory disorders with a bacterial component.

Antimicrobial Agents: The propanoic acid moiety is a known pharmacophore in various biologically active compounds, including antimicrobials. arabjchem.orgnih.gov Researchers have synthesized propionic acid derivatives that demonstrate significant activity against multidrug-resistant bacterial and fungal pathogens. nih.gov Future work could focus on synthesizing and screening analogues of this compound against a panel of clinically relevant microbes, including ESKAPE pathogens and drug-resistant fungi like Candida auris. nih.gov

Anticancer and Neuroprotective Roles: Epidemiological studies have suggested that long-term use of some NSAIDs is associated with a reduced risk of certain cancers and Alzheimer's disease, often through COX-independent mechanisms. mdpi.com This opens the possibility of exploring derivatives of this compound for their potential as anticancer or neuroprotective agents. The structural framework could be optimized to enhance these effects while minimizing the gastrointestinal toxicity often associated with traditional NSAIDs. mdpi.comnih.gov

Table 1: Investigated Biological Activities of Propanoic Acid Derivatives

ActivityTarget/MechanismExample Derivative ClassPotential ApplicationReference
Dual COX/Antibacterial COX-1/COX-2 & Bacterial Cell Wall2-(4-substitutedmethylphenyl)propionic acidsInfected inflammatory conditions nih.gov
Dual COX/MMP Inhibition COX & Matrix Metalloproteinases2-(3-benzoylphenyl)propanohydroxamic acidCancer Therapy nih.gov
Broad-Spectrum Antimicrobial Bacterial & Fungal Targets3-((4-hydroxyphenyl)amino)propanoic acid hydrazonesMultidrug-resistant infections nih.gov
Anti-inflammatory Cyclooxygenase (COX) Inhibition1,2,4-triazole derivatives with propanoic acidInflammatory diseases mdpi.com

Advanced Synthetic Methodologies for Novel Analogues

The creation of diverse chemical libraries is essential for discovering novel biological activities. Future research will leverage advanced synthetic strategies to efficiently generate analogues of this compound.

Scaffold Hopping: This medicinal chemistry strategy involves modifying the core structure (scaffold) of a known active compound to identify new chemotypes with similar biological activity but potentially improved properties, such as better efficacy, reduced toxicity, or novel intellectual property. Starting from the this compound core, researchers can replace the phenylpropanoic acid moiety or the benzylamino group with bioisosteric replacements to explore new chemical space and identify compounds with enhanced or entirely new pharmacological profiles.

Combinatorial Synthesis and Bioconjugation: Modern synthetic techniques allow for the rapid generation of large libraries of related compounds. Coupling the carboxylic acid function of the parent molecule with various amines, alcohols, or other functional groups can produce a wide array of esters and amides. nih.govarabjchem.org Furthermore, conjugation to other molecules, such as glucosamine (B1671600) or paracetamol, has been explored to create prodrugs with potentially reduced gastric toxicity or improved activity. nih.gov These strategies could be systematically applied to this compound to generate novel derivatives for high-throughput screening.

Metal-Based Drug Design: The coordination of NSAIDs to metal ions can enhance their biological activity and modulate their physicochemical properties. mdpi.com Transition metal complexes involving NSAIDs have shown improved anti-inflammatory and anticancer effects compared to the parent drugs. mdpi.com Synthesizing coordination compounds of this compound with biometals like copper or zinc could yield novel metallodrugs with superior therapeutic profiles.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Understanding the full biological impact of a compound requires looking beyond a single target. Systems biology, through the integration of various "omics" data, provides a holistic view of a drug's mechanism of action.

Systems Pharmacology: The application of transcriptomics, proteomics, and metabolomics can reveal the complex network of pathways modulated by a drug candidate. For inflammatory diseases like rheumatoid arthritis, multi-omics monitoring has been used to understand patient responses to treatment and to identify molecular signatures that are resistant to current drugs. researchgate.net A similar approach for this compound and its analogues could elucidate COX-independent mechanisms, identify novel targets, and predict potential side effects. mdpi.com

Identifying Resistance Mechanisms and Biomarkers: By analyzing the molecular profiles (e.g., gene expression, protein levels) of cells or tissues before and after treatment, researchers can understand how resistance to a compound might develop. researchgate.netnih.gov This multi-omics approach can also help identify biomarkers that predict which patient populations are most likely to respond to a particular therapeutic, paving the way for personalized medicine. nih.gov

Potential for Derivation of Highly Selective and Potent Probes

A well-characterized drug molecule can be the starting point for developing chemical probes—highly selective and potent molecules used to study biological systems. nih.gov

Structure-Based Probe Design: If a specific biological target for this compound or one of its analogues is identified, its structure can be optimized to create a highly potent and selective probe. This involves using techniques like computational modeling and docking studies to understand the binding interactions between the compound and its target protein. nih.gov The goal is to develop a tool compound that can be used in laboratory settings to interrogate the function of that specific protein with minimal off-target effects. nih.gov

Avoiding "PAINS": In developing these probes, it is crucial to avoid structural motifs known to cause pan-assay interference (PAINS), which can lead to non-specific activity and false-positive results in screening assays. nih.gov The development process would involve rigorous validation to ensure the final probe interacts specifically with its intended target, making it a reliable tool for biological research. nih.gov The derivatization of the this compound scaffold offers a promising avenue for creating such specialized research tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.